Chemical structure and molecular weight of Lysylphenylalanine--hydrogen chloride (1/1)
Chemical structure and molecular weight of Lysylphenylalanine--hydrogen chloride (1/1)
Title: Structural Elucidation, Synthesis, and Characterization of L-Lysyl-L-phenylalanine Hydrochloride (1:1)
Executive Summary L-Lysyl-L-phenylalanine (Lys-Phe) is a bioactive dipeptide that plays a pivotal role as a structural motif in drug development, particularly in the synthesis of enzyme inhibitors and polymer-drug conjugates. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, detailing the causality behind its physicochemical properties, the critical necessity of its hydrochloride salt form, and the self-validating protocols required for its synthesis and analytical characterization.
Structural Elucidation and Physicochemical Profiling
L-Lysyl-L-phenylalanine is a basic dipeptide consisting of an N-terminal lysine and a C-terminal phenylalanine[1]. In its free-base form, the presence of the highly basic ε-amino group on the lysine side chain (pKa ~10.5) makes the molecule susceptible to inter-molecular condensation, oxidation, and degradation during storage.
The Causality of the Salt Form: To mitigate these stability issues, the peptide is synthesized and isolated as a stoichiometric 1:1 hydrochloride salt, yielding Lysylphenylalanine--hydrogen chloride (CAS No. 4078-58-4)[2]. The addition of hydrogen chloride protonates the most basic amine (the ε-amino group), significantly enhancing the thermodynamic stability and aqueous solubility of the peptide. This transformation is a critical prerequisite for downstream biological assays, preventing the peptide from precipitating in physiological buffers and enabling its formulation into therapeutic polymer conjugates[3].
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | L-Lysyl-L-phenylalanine hydrochloride (1:1) |
| CAS Number | 4078-58-4[2] |
| Molecular Formula | C15H24ClN3O3[2] |
| Molecular Weight (Salt) | 329.82 g/mol |
| Molecular Weight (Free Base) | 293.36 g/mol [1] |
| Stoichiometry | 1:1 (Peptide : HCl) |
Solid-Phase Peptide Synthesis (SPPS) Methodology
To ensure the highest purity and yield, we mandate the Fmoc/tBu solid-phase strategy over Boc-chemistry. This avoids the repeated exposure of the growing peptide chain to harsh acids (like TFA), which can lead to premature cleavage or side-chain modifications. The following workflow is designed as a self-validating system , ensuring that each step is empirically verified before proceeding.
Step-by-step solid-phase peptide synthesis (SPPS) workflow for Lys-Phe HCl.
Self-Validating Step-by-Step Protocol:
-
Resin Preparation: Swell Wang resin (0.1 mmol) in Dichloromethane (DCM) for 45 minutes.
-
Validation: Visual confirmation of resin volume expansion ensures adequate pore accessibility for reagents.
-
-
First Amino Acid Coupling: React Fmoc-Phe-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Validation: Perform a Kaiser (ninhydrin) test. A yellow (negative) result confirms the complete absence of free amines, validating successful coupling.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance quantifies 100% deprotection efficiency.
-
-
Second Amino Acid Coupling: Add Fmoc-Lys(Boc)-OH (3 eq) under identical coupling conditions. The Boc protecting group is essential here to prevent unwanted branching at the ε-amino position.
-
Validation: Kaiser test (yellow result required).
-
-
Final Deprotection & Cleavage: Remove the N-terminal Fmoc, then cleave the dipeptide from the resin while simultaneously removing the Boc group using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Salt Exchange (Critical Step): The cleavage step inherently yields Lys-Phe as a trifluoroacetate (TFA) salt. Because TFA is highly cytotoxic and can skew in vitro assay results, a salt exchange is mandatory. Dissolve the lyophilized peptide in 0.1 M HCl and relyophilize. Repeat this cycle three times to ensure the complete displacement of TFA by chloride ions, yielding the biologically compatible 1/1 HCl salt[2].
Analytical Characterization Protocol
To guarantee trustworthiness and batch-to-batch reproducibility, the synthesized Lys-Phe HCl must be rigorously validated using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology & Causality:
-
Column Selection: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) to effectively retain and resolve the polar dipeptide.
-
Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Causality of Mobile Phase: We explicitly avoid TFA in the mobile phase, despite its excellent ion-pairing properties, because it causes severe ion suppression in mass spectrometry. Formic acid provides the necessary protonation for positive electrospray ionization (ESI+) without masking the signal.
-
Validation Criteria: The chromatogram must show a single sharp peak (>95% purity at 214 nm). The mass spectrum must confirm the free-base molecular weight, presenting an [M+H]+ ion at m/z 294.1[1].
Therapeutic Applications & Mechanistic Pathways
Lys-Phe derivatives serve as critical structural building blocks in the design of Angiotensin-converting Enzyme (ACE) inhibitors and as biodegradable linkers in therapeutic polymer conjugates[3][].
Mechanism of action for Lys-Phe derivatives in the ACE inhibition pathway.
Mechanistic Insight: In the renin-angiotensin system, ACE is a zinc metalloprotease responsible for converting Angiotensin I into the potent vasoconstrictor Angiotensin II. Peptides containing the Lys-Phe motif act as competitive inhibitors[]. The basic lysine side chain interacts with secondary binding pockets on the enzyme, while the hydrophobic phenylalanine residue mimics the C-terminal sequence of natural ACE substrates. This effectively blocks the active site, preventing the synthesis of Angiotensin II and subsequent vasoconstriction. Furthermore, Lys-Phe sequences are utilized as enzymatically cleavable linkers in mPEG-SPC polymer conjugates, allowing for the controlled, localized release of therapeutic payloads in targeted drug delivery systems[3].
References
-
[2] NextSDS. H-LYS-PHE-OH HCL — Chemical Substance Information (CAS 4078-58-4). URL:[Link]
-
[3] Google Patents. EP2341942A1 - Polymer conjugates of therapeutic peptides. URL:
-
[1] PubChem - National Institutes of Health. Lys-Phe | C15H23N3O3 | CID 151410. URL:[Link]
